molecular formula C11H15NO3 B7946954 1-Nitro-3-(pentyloxy)benzene

1-Nitro-3-(pentyloxy)benzene

Cat. No.: B7946954
M. Wt: 209.24 g/mol
InChI Key: AQAMRMATJFGMAZ-UHFFFAOYSA-N
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Description

1-Nitro-3-(pentyloxy)benzene (C${11}$H${15}$NO${3}$, molecular weight: 209.24 g/mol) is a nitroaromatic compound characterized by a nitro group (-NO$2$) at the 1-position and a pentyloxy (-O-pentyl) substituent at the 3-position of the benzene ring. It is synthesized via nucleophilic substitution, where 3-nitrophenol reacts with 1-iodopentane in the presence of NaH in dry DMF under argon . Key spectral data include:

  • $^1$H NMR (CDCl$_3$, 75 MHz): δ 8.17 (s, 1H), 7.51–7.54 (m, 1H), 7.03 (d, J = 8.3 Hz, 1H), 4.06 (t, J = 6.6 Hz, 2H), 1.84–1.70 (m, 2H), 1.49–1.32 (m, 4H), 0.94 (t, J = 7.0 Hz, 3H) .
  • $^{13}$C NMR: δ 160.45 (C-O), 147.85 (C-NO$2$), 130.15–101.81 (aromatic carbons), 67.90 (OCH$2$), 29.13–14.15 (pentyl chain) .

Properties

IUPAC Name

1-nitro-3-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMRMATJFGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pentyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(pentyloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

  • Reduction of the nitro group yields 1-amino-3-(pentyloxy)benzene.
  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation of the pentyloxy group can yield pentyloxybenzaldehyde or pentyloxybenzoic acid.

Scientific Research Applications

1-Nitro-3-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-3-(pentyloxy)benzene depends on the specific reaction or application. For example:

    Reduction: The nitro group undergoes a series of electron transfer steps, ultimately forming an amino group.

    Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

    Oxidation: The pentyloxy group undergoes oxidative cleavage, forming aldehydes or carboxylic acids.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral/Physical Data
1-Nitro-3-(pentyloxy)benzene C${11}$H${15}$NO$_3$ -NO$_2$ (1), -O-pentyl (3) 209.24 $^1$H NMR δ 8.17 (s, 1H); IR (C-O stretch): ~1250 cm$^{-1}$
1-(Bis(pentyloxy)methyl)-3-nitrobenzene C${18}$H${29}$NO$_4$ -NO$2$ (3), -CH(O-pentyl)$2$ (1) 335.43 $^1$H NMR δ 7.51 (t, J=8.0 Hz, aromatic); IR (C-O): 1057 cm$^{-1}$
1-Nitro-3-(p-tolyloxy)benzene C${13}$H${11}$NO$_3$ -NO$_2$ (1), -O-p-tolyl (3) 229.23 $^{13}$C NMR δ 160.2 (C-O), 148.1 (C-NO$2$); IR (NO$2$): 1521 cm$^{-1}$

Key Differences :

  • Electronic Effects : The pentyloxy group in this compound provides electron-donating resonance (+M effect), slightly deactivating the ring compared to the stronger electron-withdrawing -CH(O-pentyl)$_2$ group in 1-(bis(pentyloxy)methyl)-3-nitrobenzene .
  • Solubility : Longer alkyl chains (e.g., pentyloxy) enhance lipophilicity compared to shorter alkoxy or aryloxy substituents .
Nitrostyrene Derivatives
Compound Name Molecular Formula Substituents Biological Activity
1-Nitro-3-((E)-2-nitrovinyl)benzene (NTS2) C$8$H$6$N$2$O$4$ -NO$2$ (1), -CH=CH-NO$2$ (3) Immunomodulatory effects via C/EBPα and p38 regulation
This compound C${11}$H${15}$NO$_3$ -NO$_2$ (1), -O-pentyl (3) TEAD inhibition in cancer research

Key Differences :

  • Reactivity : Nitrostyrenes (e.g., NTS2) exhibit conjugated double bonds, enabling electrophilic addition reactions, whereas this compound undergoes typical aromatic substitution due to its electron-deficient ring .
  • Biological Targets : Nitrostyrenes modulate myelopoiesis, while the pentyloxy derivative is tailored for protein-inhibitor interactions .
Halogenated Nitrobenzenes
Compound Name Molecular Formula Substituents Physical Properties
1-Nitro-3-(trichloromethyl)benzene C$7$H$4$Cl$3$NO$2$ -NO$2$ (1), -CCl$3$ (3) mp: 32.5°C; bp: 217°C
1-Nitro-3-(pentachloroethyl)benzene C$8$H$4$Cl$5$NO$2$ -NO$2$ (1), -CCl$2$CCl$_3$ (3) mp: Not reported; highly hydrophobic

Key Differences :

  • Polarity : Chlorinated derivatives exhibit higher density (e.g., 1.4357 g/cm$^3$ for 1-nitro-3-(trifluoromethyl)benzene) compared to alkoxy-substituted analogues .
  • Toxicity : Halogenated nitrobenzenes pose greater environmental and health risks due to bioaccumulation .
Ethynyl and Azido Derivatives
Compound Name Molecular Formula Substituents Applications
1-Nitro-3-(phenylethynyl)benzene C${14}$H$9$NO$_2$ -NO$_2$ (1), -C≡C-Ph (3) Click chemistry intermediates
1-Nitro-3-(1-azidoethyl)benzene C$8$H$7$N$4$O$2$ -NO$2$ (1), -N$3$-CH$_2$- (3) Explosives research

Key Differences :

  • Stability : Azido derivatives (e.g., 1-nitro-3-(1-azidoethyl)benzene) are thermally unstable, whereas ethynyl derivatives are used in stable cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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